molecular formula C15H12N2O3 B2368639 methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate CAS No. 1253527-66-0

methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B2368639
CAS No.: 1253527-66-0
M. Wt: 268.272
InChI Key: UYOREVRLNOEPSE-UHFFFAOYSA-N
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Description

Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is a heterocyclic ester featuring a fused imidazole ring substituted with a furan moiety at the 5-position and a methyl benzoate group at the 3-position. Its structural complexity arises from the conjugation of aromatic and heteroaromatic systems, which may confer unique electronic and steric properties.

  • Condensation reactions: Similar imidazole derivatives are synthesized via reactions between amines and aldehydes/ketones in the presence of catalysts like Na₂S₂O₅ in polar solvents (e.g., DMF) .
  • Functional group modifications: Esterification or transesterification steps, as seen in the synthesis of methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate .

The compound’s discontinued commercial status (as per CymitQuimica) may reflect challenges in scalability, stability, or niche applicability compared to related esters.

Properties

IUPAC Name

methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOREVRLNOEPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furylcarbinol.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, ammonia, and formaldehyde.

    Coupling of the Rings: The furan and imidazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate has been identified as a promising scaffold for the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug discovery. Notably, compounds with similar structures have shown potential as antimicrobial and anticancer agents.

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have highlighted its effectiveness against Mycobacterium tuberculosis , suggesting its potential use as an anti-tuberculosis agent. The imidazole moiety is particularly noted for its antimicrobial efficacy against various pathogens .

Anticancer Properties
This compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 0.040 to 0.042 µM, indicating strong activity against cancer cells. Structure-activity relationship (SAR) analyses suggest that modifications to the furan and imidazole rings can enhance potency and selectivity towards specific cancer targets .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a versatile building block for synthesizing novel compounds .

Synthetic Routes
The synthesis typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Synthesized from precursors like 2-furylcarbinol.
  • Formation of the Imidazole Ring : Typically achieved through condensation reactions involving glyoxal and ammonia.
  • Esterification : Final coupling with methanol to form the benzoate ester.

These synthetic pathways are optimized for high yield and purity, making the compound accessible for further research applications .

Materials Science

Development of New Materials
The unique properties of this compound make it a candidate for use in materials science. Research is ongoing into its potential applications in developing new materials with specific electronic or optical properties . The interaction of its functional groups with other materials can lead to innovative applications in fields such as nanotechnology and polymer science.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibition, indicating its potential as a lead compound for developing new anti-tuberculosis medications.

Anticancer Evaluation

In vitro studies conducted by the National Cancer Institute assessed the anticancer activity of this compound across multiple cancer cell lines. The results indicated substantial growth inhibition rates, supporting further investigation into its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Benzimidazole-Based Esters

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate ()

  • Structure : Contains a benzimidazole core (fused benzene and imidazole rings) with a methyl substituent at the 5-position and a methyl benzoate group at the 4-position.
  • Key Differences :
  • The benzimidazole system enhances aromaticity and planarity compared to the simpler imidazole in the target compound.
  • Methyl substitution at the 5-position may reduce steric hindrance compared to the bulkier furan group in the target compound.

Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate () Structure: Features a benzimidazole ring with a branched alkyl chain (butanoate ester) and a benzyl-hydroxyethylamine substituent. Key Differences:

  • The extended alkyl chain and hydrophilic hydroxyethyl group increase solubility in polar solvents, unlike the rigid furan-benzoate system of the target compound.
Furan-Imidazole Hybrids

(E)-3-(5-((Dimethylamino)Methyl)Furan-2-yl)Acrylaldehyde () Structure: Combines a furan ring with an acrylaldehyde group and a dimethylaminomethyl substituent. Key Differences:

  • The acrylaldehyde group introduces α,β-unsaturation, enabling conjugate addition reactions, whereas the target compound’s benzoate ester is less reactive.
C. Imidazolinyl Toluenesulfonates ()

Imazamethabenz-Methyl (Methyl 2-(4-Isopropyl-4-Methyl-5-Oxo-2-Imidazolin-2-yl)-p-Toluate) Structure: Contains an imidazolinone ring (partially saturated imidazole) with bulky alkyl substituents. Key Differences:

  • The saturated imidazolinone ring reduces aromaticity, altering electronic properties compared to the fully aromatic imidazole in the target compound.
  • Bulky isopropyl and methyl groups may hinder π-π stacking interactions critical for biological activity.

Physicochemical and Reactivity Comparisons

Property Target Compound Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate Imazamethabenz-Methyl (E)-3-(5-((Dimethylamino)Methyl)Furan-2-yl)Acrylaldehyde
Core Heterocycle Imidazole + Furan Benzimidazole Imidazolinone Furan + Acrylaldehyde
Solubility Moderate in DMF, DMSO High in DMF (polar solvent) Low (hydrophobic substituents) High in MeOH, CH₂Cl₂
Reactivity Ester hydrolysis, imidazole coordination Benzimidazole protonation, ester cleavage Imidazolinone ring-opening Conjugate addition, aldehyde oxidation
Thermal Stability Likely stable up to 200°C* Stable (melting point >250°C) Decomposes above 150°C Unstable (oil form)

*Inferred from analogous benzoate esters.

Biological Activity

Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound consists of a benzoate moiety linked to a furan-substituted imidazole. The synthesis generally involves multiple steps, including the formation of the furan and imidazole rings followed by esterification. Key steps include:

  • Formation of the Furan Ring : Synthesized from precursors like 2-furylcarbinol.
  • Formation of the Imidazole Ring : Typically through condensation reactions involving glyoxal and ammonia.
  • Esterification : Final coupling with methanol to form the benzoate ester.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both furan and imidazole rings allows for diverse interactions, potentially leading to inhibition or activation of specific biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing imidazole rings have shown activity against Mycobacterium tuberculosis, highlighting their potential as new anti-tuberculosis agents .

Anticancer Properties

Studies have demonstrated that related compounds can exhibit significant antiproliferative effects against various cancer cell lines. For example, modifications in the structure, such as introducing methyl or methoxy groups, have been shown to enhance activity significantly. One study reported that certain derivatives exhibited up to four times greater potency against cancer cells compared to their unsubstituted counterparts .

Inhibition Studies

A notable study evaluated the inhibitory effects of this compound on specific enzymes associated with cancer proliferation. The compound demonstrated effective inhibition in vitro, suggesting its potential utility in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicated that variations in substituents on the furan and imidazole rings significantly affected biological activity. For example, the introduction of different functional groups influenced both potency and selectivity towards target enzymes .

Data Summary

Activity Type Compound IC50 Value (µM) Notes
AntimicrobialThis compoundTBDPotential against M. tuberculosis
AnticancerRelated Derivatives0.040 - 0.042Significant antiproliferative activity observed

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